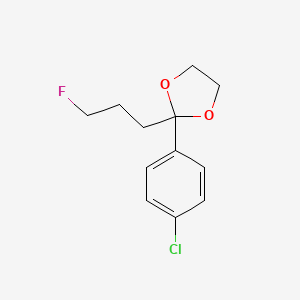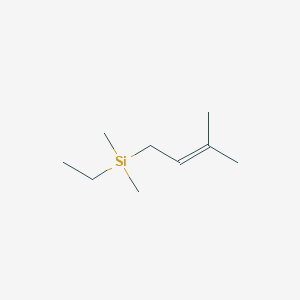
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane is an organosilicon compound with the molecular formula C_9H_20Si This compound is characterized by the presence of an ethyl group, two methyl groups, and a 3-methylbut-2-en-1-yl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. One common method is the reaction of 3-methylbut-2-en-1-yl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as platinum or rhodium complexes are often employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups into simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, and nucleophilic substitution, where the silicon atom acts as an electrophile.
Comparison with Similar Compounds
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane can be compared with other organosilicon compounds such as:
Trimethylsilane: Lacks the ethyl and 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.
Phenylsilane: Contains a phenyl group instead of the ethyl and 3-methylbut-2-en-1-yl groups, leading to different reactivity and applications.
Dimethylsilane: Similar but lacks the ethyl and 3-methylbut-2-en-1-yl groups, resulting in different chemical properties.
Properties
CAS No. |
63942-80-3 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
ethyl-dimethyl-(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-10(4,5)8-7-9(2)3/h7H,6,8H2,1-5H3 |
InChI Key |
HORUDFNILLERSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


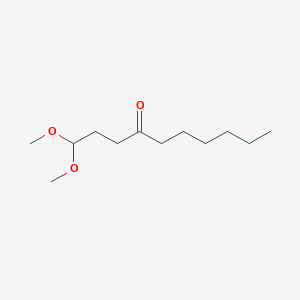


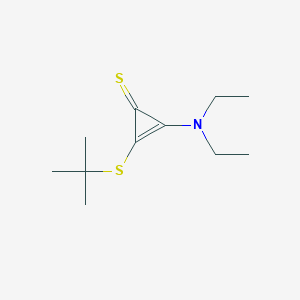
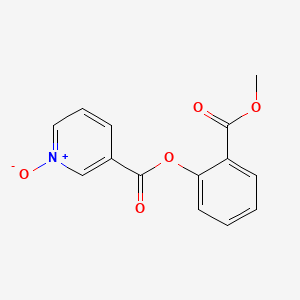
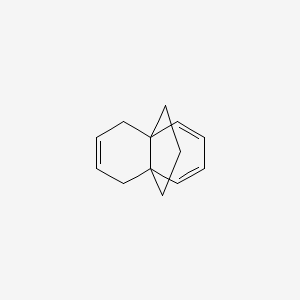
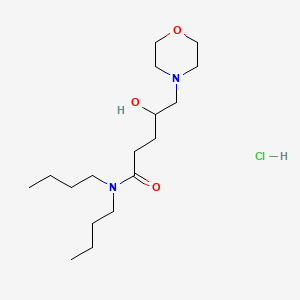



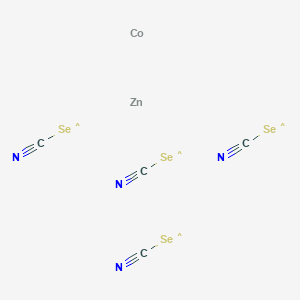
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
